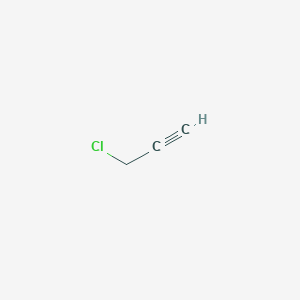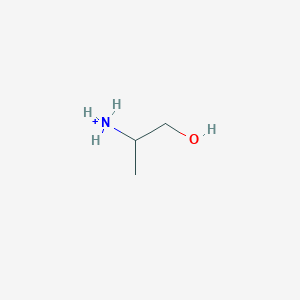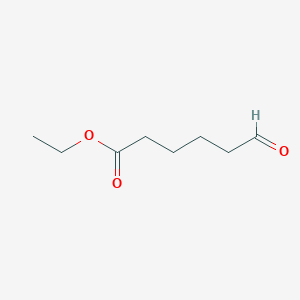
4-(2-Acetoxyacetyl)phenyl acetate
Übersicht
Beschreibung
“4-(2-Acetoxyacetyl)phenyl acetate” is a synthetic intermediate . It has been used in the synthesis of phenethylamine metabolites . The formal name of this compound is 2-(acetyloxy)-1-[4-(acetyloxy)phenyl]-ethanone . Its molecular formula is C12H12O5 and it has a formula weight of 236.2 .
Synthesis Analysis
The synthesis of “4-(2-Acetoxyacetyl)phenyl acetate” involves several steps . The synthetic route includes the use of 2-Bromo-4’-hydroxyacetophenone, Ethanoic anhydride, 2-Chloro-1-(4-hydroxyphenyl)ethanone, Anisole, 2-Chloro-1-(4-methoxyphenyl)ethanone, Acetyl chloride, and Potassium acetate .Molecular Structure Analysis
The molecular structure of “4-(2-Acetoxyacetyl)phenyl acetate” is represented by the SMILES notation: CC(OC1=CC=C(C(COC©=O)=O)C=C1)=O . The InChi Code is InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Acetoxyacetyl)phenyl acetate” are not detailed in the search results, it is known to be a synthetic intermediate used in the synthesis of phenethylamine metabolites .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a density of 1.21g/cm3 . The boiling point is 365ºC at 760 mmHg . The flash point is 162.3ºC . It is soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (1 mg/ml) .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Organic Chemistry
4-(2-Acetoxyacetyl)phenyl acetate: is primarily used as a synthetic intermediate in organic chemistry. It serves as a building block for the synthesis of various phenethylamine metabolites . These metabolites are significant due to their presence in many bioactive compounds, including neurotransmitters and pharmaceuticals.
Medicinal Chemistry Research
In medicinal chemistry, this compound is explored for its potential to create new therapeutic agents. It’s involved in the synthesis of phenoxy acetamide derivatives, which are studied for their pharmacological activities . These activities include potential treatments for a range of diseases, making it a valuable asset in drug discovery and development.
Materials Science
In the field of materials science, 4-(2-Acetoxyacetyl)phenyl acetate can be used to develop new polymeric materials. Its chemical structure allows it to be incorporated into polymers, which can result in materials with unique properties suitable for industrial applications .
Environmental Science
This compound’s role in environmental science is linked to its use in synthesizing compounds that can be used for environmental monitoring. It can help in the development of sensors or assays that detect environmental pollutants or changes in environmental conditions .
Analytical Chemistry
4-(2-Acetoxyacetyl)phenyl acetate: is utilized in analytical chemistry as a standard or reference compound in chromatographic analysis. It helps in the calibration of equipment and validation of analytical methods, ensuring accurate measurement of chemical substances .
Pharmacology
In pharmacology, the compound is used to study the metabolic pathways of phenethylamine drugs. Understanding these pathways is crucial for the development of drugs with better efficacy and reduced side effects .
Biotechnology
Biotechnological applications include the use of 4-(2-Acetoxyacetyl)phenyl acetate in the synthesis of complex biological molecules. It can be a precursor in the production of biologically active molecules that have applications in healthcare, agriculture, and other industries .
HPLC Method Development
The compound is also significant in the development of High-Performance Liquid Chromatography (HPLC) methods. It can be used to test the separation efficiency of different stationary phases and to optimize HPLC protocols for the separation of complex mixtures .
Safety and Hazards
“4-(2-Acetoxyacetyl)phenyl acetate” is not for human or veterinary use . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
Wirkmechanismus
Target of Action
4-(2-Acetoxyacetyl)phenyl acetate is a synthetic intermediate It’s used in the synthesis of phenethylamine metabolites , which are biogenic amines involved in various physiological functions.
Mode of Action
As a synthetic intermediate, it’s likely involved in chemical reactions that lead to the formation of phenethylamine metabolites .
Biochemical Pathways
Given its role in the synthesis of phenethylamine metabolites , it may indirectly influence pathways involving these metabolites.
Result of Action
Its primary role is as a synthetic intermediate in the production of phenethylamine metabolites .
Eigenschaften
IUPAC Name |
[2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKCTFMRDCXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195315 | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyacetyl)phenyl acetate | |
CAS RN |
42528-99-4 | |
| Record name | 2-(Acetyloxy)-1-[4-(acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42528-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042528994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-acetoxyacetyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)











